イミダゾール臭化水素酸塩

概要

説明

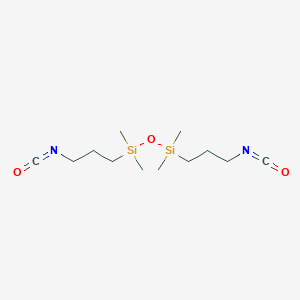

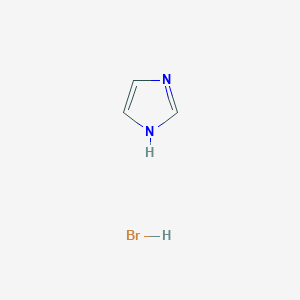

Imidazole hydrobromide is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazole itself is known for its significant role in biological systems and its presence in many natural products, including histidine and histamine. Imidazole hydrobromide, with the molecular formula C3H5N2Br, is a crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in various chemical and biological applications due to its unique properties.

科学的研究の応用

Imidazole hydrobromide has a wide range of applications in scientific research, including:

作用機序

Target of Action

Imidazole hydrobromide, a derivative of imidazole, interacts with a variety of targets. These include Monomeric sarcosine oxidase from Bacillus sp., Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase from Salmonella typhimurium, and Myoglobin , Nitric oxide synthase, inducible , and Adenylate kinase 2, mitochondrial from Humans . These targets play crucial roles in various biological processes, including metabolism and signal transduction.

Mode of Action

The mode of action of imidazole hydrobromide involves its interaction with its targets, leading to changes in their function. The structural characteristics of the imidazole ring augment its capacity to establish numerous interactions between drugs and ligands, facilitated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Biochemical Pathways

Imidazole hydrobromide affects various biochemical pathways. For instance, it influences the biosynthesis of histidine and purines . The imidazole present in histidine acts as a catalytic moiety, allowing it to act as an acid or a base . On the contrary, the de novo biosynthesis of purines starts with an activated ribose, and all the successive intermediates are ribotides, with the key β-glycosidic bond joining the ribose and the imidazole moiety .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazole derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of imidazole hydrobromide’s action depend on its interaction with its targets. For instance, it can disrupt the integrity of the fungal cell membrane, effectively inhibiting fungal growth and replication .

Action Environment

The action, efficacy, and stability of imidazole hydrobromide can be influenced by various environmental factors. For example, organohalide-based perovskites have emerged as an important class of material for solar cell applications . Imidazole hydrobromide, as a perovskite precursor, is useful for synthesizing mixed cation or anion perovskites needed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .

生化学分析

Biochemical Properties

Imidazole hydrobromide plays a crucial role in biochemical reactions, particularly as a ligand and a catalyst. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, imidazole hydrobromide can act as a proton acceptor in enzymatic reactions, facilitating the catalytic activity of enzymes such as cytochrome P450 . Additionally, it can form complexes with metal ions, which are essential for the function of metalloenzymes .

Cellular Effects

Imidazole hydrobromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting cell proliferation and differentiation . Furthermore, imidazole hydrobromide can alter gene expression by interacting with transcription factors and other regulatory proteins . Its impact on cellular metabolism includes the regulation of metabolic enzymes and the modulation of metabolic fluxes .

Molecular Mechanism

At the molecular level, imidazole hydrobromide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, imidazole hydrobromide can inhibit the activity of histidine decarboxylase, an enzyme involved in histamine synthesis . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazole hydrobromide can change over time due to its stability and degradation. Studies have shown that imidazole hydrobromide is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to imidazole hydrobromide has been observed to cause alterations in cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of imidazole hydrobromide vary with different dosages in animal models. At low doses, it can enhance enzymatic activity and improve cellular function . At high doses, imidazole hydrobromide can exhibit toxic effects, such as inducing oxidative stress and causing cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

Imidazole hydrobromide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, imidazole hydrobromide can affect the levels of metabolites by modulating the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, imidazole hydrobromide is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . The localization and accumulation of imidazole hydrobromide within cells can influence its activity and function .

準備方法

Synthetic Routes and Reaction Conditions: Imidazole hydrobromide can be synthesized through several methods, including:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of hydrobromic acid.

Wallach Synthesis: This method involves the dehydrogenation of imidazolines in the presence of bromine to form imidazole hydrobromide.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines in the presence of hydrobromic acid.

Industrial Production Methods: Industrial production of imidazole hydrobromide often involves large-scale synthesis using the Debus-Radziszewski method due to its efficiency and high yield. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product.

化学反応の分析

Types of Reactions: Imidazole hydrobromide undergoes various chemical reactions, including:

Reduction: Reduction of imidazole hydrobromide can lead to the formation of imidazoline derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or primary amines are used under basic conditions.

Major Products Formed:

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

類似化合物との比較

Imidazole hydrobromide can be compared with other similar compounds, such as:

Imidazole: The parent compound, which lacks the bromide ion but shares similar chemical properties.

Imidazole-2-carboxylic acid: An oxidized derivative of imidazole hydrobromide with different reactivity and applications.

Imidazoline: A reduced form of imidazole with distinct chemical and biological properties.

Uniqueness: Imidazole hydrobromide is unique due to its high solubility in water and polar solvents, making it suitable for various aqueous reactions and applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility in research and industrial applications.

特性

IUPAC Name |

1H-imidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.BrH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUCIBOKNZGWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335873 | |

| Record name | 1H-Imidazole, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101023-55-6 | |

| Record name | 1H-Imidazole, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101023-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101023556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole Hydrobromide (Low water content) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE MONOHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8OZC543Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some examples of how imidazole hydrobromide derivatives are being explored for biological applications?

A: Research indicates that imidazole hydrobromide derivatives show promise in various biomedical applications. For instance, a pyrene-imidazole based Schiff base condensate, 2-(2-(pyren-1-ylmethylene)hydrazineyl)-4,5-dihydro 1H-imidazole hydrobromide monohydrate (PI), has demonstrated inhibitory effects against digestive enzymes, suggesting potential as a therapeutic agent. []

Q2: Can you elaborate on the structural characteristics of imidazole hydrobromide derivatives and their characterization?

A: Imidazole hydrobromide derivatives typically possess an imidazole ring, often substituted with various functional groups that influence their properties and activities. For example, 2-(2-(pyren-1-ylmethylene)hydrazineyl)-4,5-dihydro 1H-imidazole hydrobromide monohydrate (PI) incorporates a pyrene moiety linked to the imidazole ring through a hydrazone linkage. [] Characterization techniques like elemental analysis, electrical conductivity measurements, and spectroscopic methods help elucidate their structures and properties. []

Q3: Are there any notable applications of imidazole hydrobromide derivatives in material science?

A: Yes, imidazole hydrobromide derivatives have found applications in material science, particularly in the development of sensors. For instance, 1-butyl-3-methyl imidazole hydrobromide, an ionic liquid, has been successfully employed to functionalize graphene oxide in the fabrication of an electrochemical sensor for bisphenol A detection. [] This highlights the potential of these compounds in creating sensitive and selective sensing platforms.

Q4: Has there been any research on the impact of structural modifications on the activity of imidazole hydrobromide derivatives?

A: While the provided research doesn't delve into specific SAR studies for the mentioned imidazole hydrobromide derivatives, research on a related compound, 6-(2-chloro-6-fluorophenyl)-2,3,6,7-tetrahydro-5H-pyrrolo-[1,2-a]-imidazole hydrobromide (ICI 106270), highlights the importance of structural modifications on biological activity. This compound exhibits antihypertensive effects with a potentially reduced sedative profile compared to clonidine. [, ] This suggests that structural changes within this class of compounds can significantly influence their pharmacological properties.

Q5: What analytical techniques are commonly employed to study imidazole hydrobromide derivatives?

A: Analytical techniques play a crucial role in understanding the properties and behavior of imidazole hydrobromide derivatives. Electrochemical methods, such as differential pulse voltammetry, have proven effective in detecting trace amounts of analytes like bisphenol A using sensors modified with imidazole hydrobromide-functionalized materials. [] Additionally, techniques like elemental analysis provide insights into the elemental composition of these compounds, aiding in their characterization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。